Cas no 1211-06-9 (5H-Dibenzo[b,e]azepin-6(11H)-one)

5H-Dibenzo[b,e]azepin-6(11H)-one is a heterocyclic compound featuring a dibenzoazepine core, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid polycyclic structure makes it valuable for constructing complex molecular frameworks, particularly in the development of bioactive compounds. The lactam functionality within the azepine ring enhances its utility as a precursor for further derivatization, enabling modifications at key positions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its applicability spans medicinal chemistry, where it may contribute to the synthesis of potential therapeutic agents targeting neurological or psychiatric disorders. Researchers value its well-defined reactivity profile and compatibility with diverse synthetic methodologies.
5H-Dibenzo[b,e]azepin-6(11H)-one structure
1211-06-9 structure
商品名:5H-Dibenzo[b,e]azepin-6(11H)-one
CAS番号:1211-06-9
MF:C14H11NO
メガワット:209.24324
CID:228630
PubChem ID:286518

5H-Dibenzo[b,e]azepin-6(11H)-one 化学的及び物理的性質

名前と識別子

    • 5H-Dibenzo[b,e]azepin-6(11H)-one
    • 5,11-dihydrobenzo[c][1]benzazepin-6-one
    • 5,6-dihydrodibenz[b,e]azepin-6-one
    • 6H-Dibenz[b,e]azepin-6-one,5,11-dihydro-
    • EN300-6733058
    • SMR001798229
    • 5,11-Dihydro-dibenzo[b,e]azepin-6-one
    • A891951
    • AM20020298
    • UNII-T30N6P0OJL
    • T30N6P0OJL
    • NSC-144971
    • 6(5H)-Morphanthridinone
    • 1211-06-9
    • DTXSID50301615
    • 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
    • NSC144971
    • MLS002920642
    • SCHEMBL2087698
    • BAA21106
    • CS-0257489
    • FT-0697423
    • Q27289597
    • 6H-Dibenz(b,E)azepin-6-one, 5,11-dihydro-
    • 11H-Dibenzo[b,e]azepin-6(5H)-one
    • NBMZFZYJLLEMDG-UHFFFAOYSA-N
    • 6-Morphanthridinone
    • 5,11-Dihydro-6H-dibenz(b,E)azepin-6-one
    • 9-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one
    • 5,11-dihydro-benzo[c][1]benzazepin-6-one
    • 5,11-dihydrobenzo[c][2]benzazepin-6-one
    • DB-340616
    • インチ: InChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16)
    • InChIKey: NBMZFZYJLLEMDG-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC2=CC=CC=C2CC3=CC=CC=C31

計算された属性

  • せいみつぶんしりょう: 209.08413
  • どういたいしつりょう: 209.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.186
  • ふってん: 289.5°Cat760mmHg
  • フラッシュポイント: 169.8°C
  • 屈折率: 1.619
  • PSA: 29.1

5H-Dibenzo[b,e]azepin-6(11H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR0081DN-50mg
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
50mg
$459.00 2025-02-14
Aaron
AR0081DN-250mg
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
250mg
$949.00 2025-02-14
1PlusChem
1P00815B-250mg
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
250mg
$893.00 2023-12-26
1PlusChem
1P00815B-10g
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
10g
$7277.00 2023-12-26
Aaron
AR0081DN-5g
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
5g
$5436.00 2023-12-16
1PlusChem
1P00815B-1g
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
1g
$1740.00 2023-12-26
1PlusChem
1P00815B-100mg
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
100mg
$643.00 2023-12-26
Aaron
AR0081DN-10g
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
10g
$8051.00 2023-12-16
1PlusChem
1P00815B-500mg
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
500mg
$1370.00 2023-12-26
A2B Chem LLC
AD73935-500mg
5H-Dibenzo[b,e]azepin-6(11H)-one
1211-06-9 95%
500mg
$1149.00 2024-04-20

5H-Dibenzo[b,e]azepin-6(11H)-one 関連文献

5H-Dibenzo[b,e]azepin-6(11H)-oneに関する追加情報

Chemical Profile of 5H-Dibenzo[b,e]azepin-6(11H)-one (CAS No. 1211-06-9)

5H-Dibenzo[b,e]azepin-6(11H)-one, identified by its Chemical Abstracts Service number (CAS No. 1211-06-9), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, featuring a fused system of benzene and azepine rings, presents a unique scaffold that is amenable to modifications for the development of bioactive molecules. The compound’s molecular framework, characterized by its rigid bicyclic core and oxygen-containing heteroatom, positions it as a promising candidate for further exploration in drug discovery programs.

The structural motif of 5H-Dibenzo[b,e]azepin-6(11H)-one exhibits similarities to other biologically relevant scaffolds, such as benzodiazepines and related derivatives, which are well-documented for their pharmacological properties. The presence of a carbonyl group at the 6-position and a hydroxyl-like functionality at the 11-position contributes to the compound’s potential reactivity and interaction with biological targets. Such features are often exploited in medicinal chemistry to modulate binding affinity and selectivity in enzyme or receptor interactions.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, 5H-Dibenzo[b,e]azepin-6(11H)-one has been studied for its potential applications in addressing neurological and inflammatory disorders. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in conditions such as epilepsy, anxiety, and chronic inflammation. The rigid bicyclic core provides a stable platform for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule’s properties for optimal biological activity.

The synthesis of 5H-Dibenzo[b,e]azepin-6(11H)-one involves multi-step organic transformations that require careful consideration of reaction conditions and intermediates. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and ring-closing metathesis, have been employed to construct the desired bicyclic system efficiently. The compound’s stability under various chemical conditions makes it suitable for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening (HTS) campaigns.

One of the most compelling aspects of 5H-Dibenzo[b,e]azepin-6(11H)-one is its versatility as a pharmacophore. Researchers have leveraged its scaffold to develop molecules with enhanced binding profiles against targets such as serotonergic receptors, GABA receptors, and inflammatory mediators. For instance, modifications at the 6- and 11-positions have been shown to modulate ligand affinity and selectivity, leading to compounds with improved pharmacokinetic properties. These findings underscore the importance of 5H-Dibenzo[b,e]azepin-6(11H)-one as a building block in modern drug discovery.

The computational modeling of 5H-Dibenzo[b,e]azepin-6(11H)-one has also played a crucial role in understanding its interactions with biological targets. Molecular docking studies have revealed potential binding modes with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, simulations have helped predict metabolic pathways and potential side effects associated with this compound, providing valuable insights for optimizing its therapeutic potential.

Recent advancements in biocatalysis have opened new avenues for the synthesis of complex heterocycles like 5H-Dibenzo[b,e]azepin-6(11H)-one. Enzymatic approaches offer high selectivity and mild reaction conditions, making them attractive alternatives to traditional synthetic methods. For example, biocatalytic cascade reactions have been explored to construct the bicyclic core efficiently while minimizing byproduct formation. Such innovations align with the growing emphasis on sustainable chemistry practices in pharmaceutical research.

The pharmacological evaluation of 5H-Dibenzo[b,e]azepin-6(11H)-one derivatives has yielded promising results in preclinical models. Studies indicate that certain analogs exhibit significant anti-inflammatory effects without compromising safety profiles observed in early toxicity assessments. These findings are particularly noteworthy given the increasing demand for alternative treatments that target chronic inflammatory diseases without the side effects associated with traditional NSAIDs.

In conclusion, 5H-Dibenzo[b,e]azepin-6(11H)-one (CAS No. 1211-06-9) represents a structurally intriguing compound with substantial potential in pharmaceutical applications. Its unique scaffold, combined with recent advances in synthetic chemistry and computational biology, positions it as a valuable asset in drug discovery efforts aimed at treating neurological disorders and inflammation-related conditions. As research continues to uncover new biological functions and synthetic strategies for this molecule, its relevance is expected to grow further within the chemical biology community.

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Amadis Chemical Company Limited
(CAS:1211-06-9)5H-Dibenzo[b,e]azepin-6(11H)-one
A891951
清らかである:99%
はかる:1g
価格 ($):3035.0